2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile
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Overview
Description
2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile is an organic compound with the molecular formula C₉H₁₅NO It is a nitrile derivative of oxane, characterized by the presence of a nitrile group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile typically involves the reaction of 2,6-dimethyloxan-4-one with a suitable nitrile source under controlled conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitrile derivatives.
Scientific Research Applications
2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can interact with enzymes and receptors in biological systems. The compound’s structural features allow it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-[(2R,6S)-2,6-Dimethyloxan-4-yl]amine: Similar structure but with an amine group instead of a nitrile group.
2-[(2R,6S)-2,6-Dimethyloxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs with different functional groups. The presence of the nitrile group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-[(2R,6S)-2,6-dimethyloxan-4-yl]acetonitrile |
InChI |
InChI=1S/C9H15NO/c1-7-5-9(3-4-10)6-8(2)11-7/h7-9H,3,5-6H2,1-2H3/t7-,8+,9? |
InChI Key |
CNCDEDJRTFVGTA-JVHMLUBASA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)CC#N |
Canonical SMILES |
CC1CC(CC(O1)C)CC#N |
Origin of Product |
United States |
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